molecular formula C9H21ClN2O2 B1441139 2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride CAS No. 1236256-80-6

2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride

Cat. No.: B1441139
CAS No.: 1236256-80-6
M. Wt: 224.73 g/mol
InChI Key: HEAWPEKXTADWET-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride, also known as 2-AEHMB-HCl, is a small molecule compound that has been used in a variety of scientific research applications over the past few decades. It is a derivative of the amino acid L-alanine, and is commonly used as a substrate for enzymatic assays and as a model compound for studying the interactions between proteins and small molecules. 2-AEHMB-HCl has a wide range of biochemical and physiological effects, and

Scientific Research Applications

Anticonvulsant and Pain-Attenuating Properties

Research has revealed that certain primary amino acid derivatives, including compounds structurally related to 2-Amino-N-ethyl-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride, exhibit significant activities as anticonvulsants in animal models. These compounds were found to surpass the effectiveness of traditional anticonvulsants like phenobarbital. The specific structure-activity relationships of these compounds suggest a novel class of anticonvulsants with potential pain-attenuating properties (King et al., 2011).

Synthesis and Applications in Renin Inhibition

The synthesis of homostatine analogues, which are structurally similar to this compound, has been explored. These compounds have shown promise in inhibiting renin, an enzyme crucial in blood pressure regulation. This research provides insight into the potential application of these compounds in treating hypertension (Nakano et al., 1990).

Inhibitory Effects on Steel Corrosion

Some derivatives of this compound have been studied for their corrosion inhibitory properties on mild steel in acidic environments. These studies are significant for industrial applications where corrosion resistance is crucial (Herrag et al., 2010).

Development of Smart Hydrogels

Research involving polymers related to this compound has led to the development of smart hydrogels. These hydrogels show both temperature- and pH-sensitive behavior, which are promising for biomedical applications like drug delivery and tissue engineering (Xu, Kang, & Neoh, 2006).

Immunological Research

Some derivatives of this compound have been synthesized and evaluated for their immunological effects, such as immunosuppressive activity. These studies are essential for understanding the potential applications in immunology, particularly in organ transplantation and autoimmune disease treatment (Kiuchi et al., 2000).

Electrochemiluminescence Studies

Investigations into the electrochemiluminescence (ECL) properties of compounds similar to this compound have been conducted. These studies provide valuable insights into the development of new ECL systems, which have applications in bioanalytical chemistry (Han et al., 2010).

Properties

IUPAC Name

2-amino-N-ethyl-N-(2-hydroxyethyl)-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-4-11(5-6-12)9(13)8(10)7(2)3;/h7-8,12H,4-6,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAWPEKXTADWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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